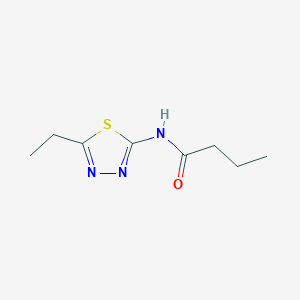

N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide

Overview

Description

Synthesis Analysis

The synthesis of thiadiazole derivatives involves various chemical reactions, often starting with precursor compounds that undergo transformations through reactions like nucleophilic substitution, cyclization, and functional group modifications. For instance, derivatives of thiadiazole, including those similar in structure to N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide, are synthesized through sequential transformations involving base-catalyzed reactions, electrophilic substitutions, and condensation reactions (Nazir et al., 2018; El-Emam et al., 2020).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including N-substituted compounds, is often characterized using techniques like X-ray crystallography, which reveals the orientation of functional groups and the overall 3D structure of the molecule. These analyses provide insights into the intermolecular interactions, such as hydrogen bonding and non-covalent interactions, that contribute to the compound's stability and reactivity (El-Emam et al., 2020).

Chemical Reactions and Properties

Thiadiazole compounds participate in various chemical reactions, including tautomerism, which influences their chemical properties and reactivity. Tautomerism, a form of isomerism where compounds can readily convert between structural isomers, affects the compounds' interactions and their biological activities (Li et al., 2014).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystalline structure, are determined by their molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for applications in materials science (Wawrzycka-Gorczyca et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity with various nucleophiles and electrophiles, stability under different conditions, and susceptibility to hydrolysis and oxidation, are key to designing and synthesizing new compounds with desired activities. The structure-activity relationships (SAR) derived from these studies inform the design of compounds with potential applications in pharmaceuticals and materials science (Pavlova et al., 2022).

Scientific Research Applications

Synthesis and Antimicrobial Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide has been a compound of interest in the synthesis of various heterocyclic compounds. For instance, the synthesis of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring has been reported, and selected examples from the synthesized products have shown moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009). Similarly, a facile and convenient synthesis involving 3-oxo-N-(pyridin2-yl)butanamide led to the production of compounds with moderate antimicrobial activity (Darwish, Kheder, & Farag, 2010).

Pharmacological Applications

In pharmacological research, a series of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were designed, synthesized, and evaluated as anti-inflammatory and analgesic agents. The compounds were also screened for ulcerogenic activity, revealing insights into their pharmacological properties (Shkair et al., 2016).

Anticonvulsant Properties

Significant attention has been given to the anticonvulsant potential of N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide derivatives. One study focused on the development of quality control methods for a promising anticonvulsant, showcasing the substance's high anticonvulsive activity and proposing it for further preclinical studies. The work involved developing methods of identification, determination of impurities, and quantitative determination for standardization purposes (Sych et al., 2018).

Physicochemical Studies

Research has also been conducted on the physicochemical properties of bioactive compounds like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide. This includes studies on sublimation, solubility, distribution coefficients, and the thermodynamic functions of sublimation and transfer, providing a comprehensive understanding of the compound's physical and chemical behavior (Ol’khovich et al., 2017).

Anticancer Properties

The synthesis and evaluation of novel thiazole and 1,3,4-thiadiazole derivatives as potent anticancer agents have been a significant area of research. The compounds demonstrated promising anticancer activity against cell lines like Hepatocellular carcinoma (HepG-2), indicating the potential of these compounds in cancer treatment (Gomha et al., 2017).

properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-3-5-6(12)9-8-11-10-7(4-2)13-8/h3-5H2,1-2H3,(H,9,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIISPAWFRZNPDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

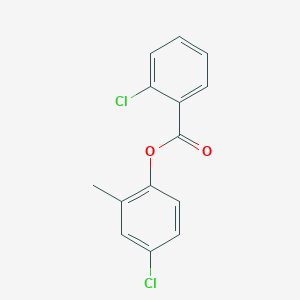

CCCC(=O)NC1=NN=C(S1)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5548653.png)

![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5548661.png)

![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)

![2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5548715.png)

![6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5548739.png)

![1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5548750.png)